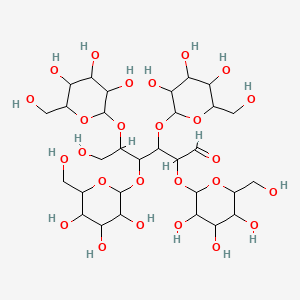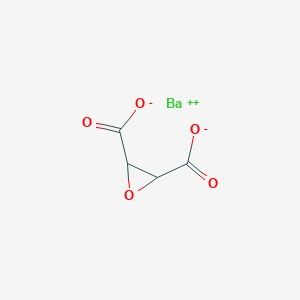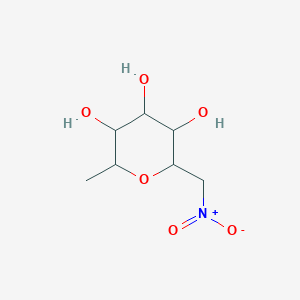
Mannopentaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mannopentaose is a type of oligosaccharide composed of five mannose units linked by β-1,4-glycosidic bonds It is a significant component of hemicellulose, which is found in the cell walls of plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Mannopentaose can be synthesized through enzymatic hydrolysis of mannan, a polysaccharide found in plant cell walls. The enzyme β-mannanase catalyzes the hydrolysis of β-1,4-glycosidic bonds in mannan to produce mannooligosaccharides, including this compound . The optimal reaction conditions for β-mannanase activity are typically around 55°C and pH 6.5 .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant bacteria engineered to express β-mannanase. These bacteria are cultivated in bioreactors under controlled conditions to maximize enzyme production. The enzyme is then harvested and used to hydrolyze mannan substrates, yielding this compound .
Chemical Reactions Analysis
Types of Reactions: Mannopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and transglycosylation.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-mannanase, resulting in the breakdown of this compound into smaller mannooligosaccharides and mannose.
Oxidation: this compound can be oxidized using specific oxidizing agents, although detailed conditions are less commonly documented.
Transglycosylation: This reaction involves the transfer of glycosyl residues from one molecule to another, often catalyzed by glycosidases.
Major Products:
Scientific Research Applications
Mannopentaose has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of β-mannanase and other glycosidases.
Biology: Investigated for its role in plant cell wall structure and degradation.
Medicine: Explored for its potential prebiotic effects, promoting the growth of beneficial gut microbiota.
Industry: Utilized in the production of biofuels and bioproducts from lignocellulosic biomass.
Mechanism of Action
Mannopentaose exerts its effects primarily through its interaction with specific enzymes and microbial communities. For instance, β-mannanase binds to this compound and catalyzes its hydrolysis by cleaving the β-1,4-glycosidic bonds . In the gut, this compound acts as a prebiotic, selectively stimulating the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli .
Comparison with Similar Compounds
Mannotriose: Composed of three mannose units.
Mannotetraose: Composed of four mannose units.
Mannohexaose: Composed of six mannose units.
Uniqueness: Mannopentaose is unique due to its specific chain length, which influences its enzymatic degradation patterns and prebiotic properties. Compared to shorter or longer mannooligosaccharides, this compound has distinct interactions with enzymes and microbial communities, making it particularly valuable in certain applications .
Properties
IUPAC Name |
6-hydroxy-2,3,4,5-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-7-13(37)17(41)21(45)27(49-7)53-11(5-35)25(55-29-23(47)19(43)15(39)9(3-33)51-29)26(56-30-24(48)20(44)16(40)10(4-34)52-30)12(6-36)54-28-22(46)18(42)14(38)8(2-32)50-28/h5,7-34,36-48H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVMMVMFNPHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)



![5-(Furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione](/img/structure/B12321220.png)
![[6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate](/img/structure/B12321228.png)
![3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine](/img/structure/B12321231.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12321232.png)
![3-[4-(2,6-Dioxo-1,3-dipropylpurin-3-ium-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid](/img/structure/B12321233.png)

![2-(1-Methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl)ethanol](/img/structure/B12321243.png)
![(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B12321246.png)
